2C-G (hydrochloride)

Descripción general

Descripción

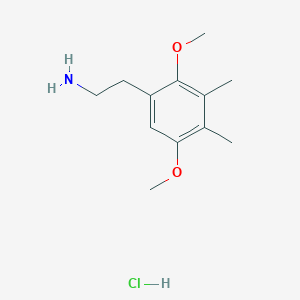

2C-G (clorhidrato) es una feniletilamina psicodélica de la serie 2C. Se conoce formalmente como 3,4-dimetil-2,5-dimetoxi-feniletilamina. Este compuesto fue sintetizado por primera vez por Alexander Shulgin y es conocido por sus efectos psicoactivos. Se ha utilizado como enteógeno y tiene propiedades estructurales y farmacodinámicas similares a otros compuestos de la serie 2C .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de 2C-G (clorhidrato) típicamente involucra la reacción de 2,5-dimetoxi-benzaldehído con nitroetano para formar 2,5-dimetoxi-beta-nitroestireno. Este intermedio se reduce luego utilizando un agente reductor como el hidruro de litio y aluminio para producir 2,5-dimetoxi-feniletilamina. El paso final involucra la metilación del grupo amina para producir 3,4-dimetil-2,5-dimetoxi-feniletilamina, que luego se convierte en su sal de clorhidrato .

Métodos de Producción Industrial

Los métodos de producción industrial para 2C-G (clorhidrato) no están bien documentados debido a su clasificación como sustancia controlada en muchas jurisdicciones. El enfoque general implicaría la ampliación de los métodos de síntesis de laboratorio mientras se garantiza el cumplimiento de las normas de seguridad y reglamentación.

Análisis De Reacciones Químicas

Tipos de Reacciones

2C-G (clorhidrato) experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar varios productos de oxidación.

Reducción: Las reacciones de reducción pueden convertir el grupo nitro en intermediarios en un grupo amina.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo aromático, dando lugar a diferentes derivados.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el trióxido de cromo.

Reducción: El hidruro de litio y aluminio y el borohidruro de sodio son agentes reductores comúnmente utilizados.

Sustitución: Las reacciones de sustitución electrofílica aromática a menudo utilizan reactivos como halógenos y agentes nitrantes.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varias feniletilaminas sustituidas y sus derivados, dependiendo de los reactivos y las condiciones específicas utilizadas.

Aplicaciones Científicas De Investigación

Chemical Applications

Reference Standard in Analytical Chemistry

2C-G is primarily utilized as a reference standard in analytical chemistry for the study of phenethylamines. Its purity and structural characteristics make it an essential compound for calibrating analytical instruments and validating methods used in the detection and quantification of related substances.

Synthesis and Reaction Pathways

The synthesis of 2C-G involves several steps:

- Formation of Intermediate : The reaction of 2,5-dimethoxybenzaldehyde with nitroethane produces 2,5-dimethoxy-beta-nitrostyrene.

- Reduction : This intermediate is reduced using lithium aluminum hydride to yield 2,5-dimethoxyphenethylamine.

- Methylation : The final step involves methylation to produce 3,4-dimethyl-2,5-dimethoxyphenethylamine, followed by conversion to its hydrochloride salt.

This synthetic route is crucial for producing 2C-G for research purposes while adhering to safety regulations due to its classification as a controlled substance in many jurisdictions.

Biological Applications

Neurotransmitter Interaction Studies

Research indicates that 2C-G interacts with serotonin receptors, particularly the 5-HT2A receptor. This interaction is significant for understanding its effects on neurotransmitter release, mood alterations, and cognitive changes. Studies have demonstrated that compounds within the 2C family exhibit partial agonist activity at various serotonin receptors, influencing neurotransmission pathways associated with psychedelic experiences .

Pharmacological Profiles

Investigations into the pharmacological effects of 2C-G reveal a profile consistent with other hallucinogenic phenethylamines. These studies focus on:

- Inhibition Potency : Preclinical studies suggest that 2C drugs inhibit norepinephrine (NE) and serotonin transporters (NET and SERT) at low potency compared to amphetamines .

- Psychoactive Properties : The compound's psychoactive effects are being explored for potential therapeutic applications in treating mood disorders and other psychiatric conditions.

Medical Applications

Therapeutic Potential

Ongoing research aims to uncover the therapeutic potential of 2C-G in clinical settings. Its psychoactive properties may offer insights into new treatment modalities for conditions such as depression and anxiety disorders. However, comprehensive clinical trials are necessary to validate these findings.

Industrial Applications

Development of New Psychoactive Substances

In the industrial sector, 2C-G is investigated for its role in developing new psychoactive substances (NPS). The growing interest in NPS has prompted research into compounds like 2C-G as potential candidates for novel therapeutic agents or recreational substances.

Case Study: Neuropharmacological Research

A study involving the administration of varying doses of 2C-G to animal models demonstrated dose-dependent effects on behavior and neurotransmitter levels. The findings indicated significant alterations in serotonin levels post-administration, supporting the hypothesis that 2C-G modulates serotonergic systems .

Case Study: Forensic Analysis

In forensic settings, 2C-G has been utilized as a reference compound for identifying similar substances in toxicology reports. Its distinct chemical profile aids forensic scientists in distinguishing between various psychoactive compounds found in biological samples.

Mecanismo De Acción

El mecanismo de acción de 2C-G (clorhidrato) implica su interacción con los receptores de serotonina, particularmente el receptor 5-HT2A. Esta interacción lleva a una liberación alterada de neurotransmisores y cambios en la percepción, el estado de ánimo y la cognición. Los efectos del compuesto están mediados a través de la activación de vías de señalización específicas dentro del cerebro .

Comparación Con Compuestos Similares

2C-G (clorhidrato) es similar a otros compuestos de la serie 2C, como 2C-D y Ganesha. Es único en sus propiedades estructurales y duración de los efectos. A diferencia de otros miembros de la serie 2C, 2C-G es casi tan potente como su forma de anfetamina .

Lista de Compuestos Similares

- 2C-D

- Ganesha

- 2C-G-3

- 2C-G-5

- 2C-G-N

Actividad Biológica

2C-G (hydrochloride) is a member of the 2C family of phenethylamines, known for their psychoactive properties. This compound has garnered attention for its potential therapeutic applications and biological activities, particularly in the context of its hallucinogenic effects and interactions with neurotransmitter systems. This article synthesizes existing research findings, case studies, and data on the biological activity of 2C-G, providing a comprehensive overview.

2C-G is structurally related to other compounds in the 2C series, characterized by a phenethylamine backbone with specific substitutions that influence its pharmacological profile. The compound primarily interacts with serotonin receptors, particularly the 5-HT2A receptor, which is implicated in mediating hallucinogenic effects.

Biological Activity Overview

The biological activity of 2C-G can be categorized into several key areas:

- Psychoactive Effects : As a hallucinogen, 2C-G induces alterations in perception, mood, and cognitive processes. Users report experiences similar to those induced by LSD and psilocybin.

- Neurotransmitter Interaction : Primarily affecting serotonin pathways, 2C-G may also influence dopamine and norepinephrine systems, contributing to its stimulant properties.

- Potential Therapeutic Uses : Research suggests that compounds like 2C-G could have applications in treating mood disorders and PTSD due to their ability to facilitate emotional processing.

Case Report: Hallucinogenic Effects

A notable case involved a 22-year-old female presenting with symptoms consistent with intoxication from a 2C compound. The patient exhibited visual hallucinations and euphoria following recent use of 2C-G. This case highlights the need for healthcare providers to recognize the signs of intoxication from such substances and underscores the potential risks associated with their use in individuals with pre-existing psychiatric conditions .

In Vitro Studies

Recent studies have evaluated the cytotoxicity and antioxidant properties of various phenethylamine derivatives, including 2C-G. These studies employed assays such as the MTT assay to measure cell viability against cancer cell lines:

| Compound | Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| 2C-G | MCF-7 | 22.09 |

| PC-3 | 6.40 |

The results indicate that 2C-G demonstrates significant cytotoxicity against certain cancer cell lines, suggesting potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of 2C-G to various receptors. These studies indicate strong binding interactions with serotonin receptors, which may explain its psychoactive effects:

| Receptor | Binding Energy (kcal/mol) |

|---|---|

| 5-HT2A | -9.5 |

| D2 Dopamine | -8.7 |

These findings support the hypothesis that 2C-G's hallucinogenic effects are mediated through serotonergic pathways .

Discussion

The biological activity of 2C-G presents a dual nature; while it offers potential therapeutic benefits through its psychoactive properties, it also poses risks for abuse and adverse psychological effects. The growing body of evidence suggests that further research is essential to fully understand its pharmacological profile and therapeutic potential.

Propiedades

IUPAC Name |

2-(2,5-dimethoxy-3,4-dimethylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2.ClH/c1-8-9(2)12(15-4)10(5-6-13)7-11(8)14-3;/h7H,5-6,13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTJMRNIFGGQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1C)OC)CCN)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327175-14-4 | |

| Record name | 2,5-Dimethoxy-3,4-dimethylphenethylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0327175144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2C-G HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T1N0Q6L7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.